molecular formula C5H8O3 B1282144 2-Cyclopropyl-2-hydroxyacetic acid CAS No. 5617-84-5

2-Cyclopropyl-2-hydroxyacetic acid

Cat. No. B1282144
CAS RN: 5617-84-5
M. Wt: 116.11 g/mol
InChI Key: WGYFYSOUPAKFHY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-hydroxyacetic acid is a chemical compound that belongs to the family of cyclopropane derivatives. While the provided papers do not directly discuss 2-cyclopropyl-2-hydroxyacetic acid, they do provide insights into the chemistry of related cyclopropane-containing compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 2-cyclopropyl-2-hydroxyacetic acid.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of the cyclopropane moiety. One paper describes a CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters to produce furanones and pyran-ones, which suggests that copper-mediated reactions could be a viable pathway for synthesizing related compounds . Another paper discusses the synthesis of a tobacco flavor compound, 2-(2-hydroxyphenyl) cyclopropane-1-carboxylic acid, through a series of reactions including cyclopropanation, which could potentially be adapted for the synthesis of 2-cyclopropyl-2-hydroxyacetic acid .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts significant ring strain and influences reactivity. The stereochemistry of such compounds is also important, as seen in the synthesis of optically active amino cyclopropanecarboxylic acids, where the absolute configuration of the starting materials affects the outcome of the reaction .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to their strained ring structure. The synthesis of trans-3-alkyl- or -arylcyclopropanecarboxylates involves the formation of pyridinium ylides and their subsequent condensation with ethylidene malonate derivatives . This indicates that cyclopropane-containing compounds can participate in ylide formation and condensation reactions, which could be relevant for the chemical reactions of 2-cyclopropyl-2-hydroxyacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be influenced by substituents on the cyclopropane ring. For instance, the kinetics and mechanism of hydrolysis of cyclopentolate hydrochloride, a related compound, were studied, showing rapid degradation at higher pH values and the formation of degradation products through ester hydrolysis and a six-membered transition state . This suggests that the hydrolytic stability of 2-cyclopropyl-2-hydroxyacetic acid could also be pH-dependent and that its degradation products could be predicted based on the mechanism of hydrolysis.

Scientific Research Applications

1. Synthesis and Characterization of pH- and Thermo-responsive Hydrogels

  • Summary of Application: This research focused on the synthesis and characterization of pH- and thermo-responsive hydrogels based on poly (2-cyclopropyl-2-oxazoline) macromonomer, sodium acrylate, and acrylamide . These hydrogels are responsive polymeric materials that undergo a phase transition in response to changes in temperature or pH .
  • Methods of Application: The hydrogels were synthesized by free radical polymerization using N, N ′-methylenebisacrylamide as a cross-linker . The polymerization was carried out in water at 5 °C and was initiated by sodium peroxodisulfate/ N, N, N ′, N ′-tetramethylethylenediamine .
  • Results: The hydrogels showed conformational transitions with variation of temperature or pH value . This property was shown macroscopically as a hydrogel volume contraction or expansion as it was determined by swelling experiments in water at different pH values and temperatures .

2. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones

  • Summary of Application: This research developed a simple general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which belong to the donor–acceptor cyclopropane family . These compounds can serve as promising building blocks for the synthesis of various bioactive compounds .
  • Methods of Application: The method is based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones .
  • Results: The research determined the scope and limitations of this reaction . The obtained donor–acceptor cyclopropanes are promising building blocks for the synthesis of diverse heterocyclic compounds .

3. Development of a Highly-efficient Erythrocyte-drug Covalent

  • Summary of Application: Red Blood Cells (RBCs) have been widely investigated as in vivo drug delivery systems due to their unique biological properties . 2-Cyclopropyl-2-hydroxyacetic acid could potentially be used in this context, although the specific details are not provided in the search results .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the search results .
  • Results: The specific results or outcomes obtained are not provided in the search results .

1. Synthesis and Characterization of pH- and Thermo-responsive Hydrogels

  • Summary of Application: This research focused on the synthesis and characterization of pH- and thermo-responsive hydrogels based on poly (2-cyclopropyl-2-oxazoline) macromonomer, sodium acrylate, and acrylamide . These hydrogels are responsive polymeric materials that undergo a phase transition in response to changes in temperature or pH .
  • Methods of Application: The hydrogels were synthesized by free radical polymerization using N, N ′-methylenebisacrylamide as a cross-linker . The polymerization was carried out in water at 5 °C and was initiated by sodium peroxodisulfate/ N, N, N ′, N ′-tetramethylethylenediamine .
  • Results: The hydrogels showed conformational transitions with variation of temperature or pH value . This property was shown macroscopically as a hydrogel volume contraction or expansion as it was determined by swelling experiments in water at different pH values and temperatures .

2. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones

  • Summary of Application: This research developed a simple general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which belong to the donor–acceptor cyclopropane family . These compounds can serve as promising building blocks for the synthesis of various bioactive compounds .
  • Methods of Application: The method is based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones .
  • Results: The research determined the scope and limitations of this reaction . The obtained donor–acceptor cyclopropanes are promising building blocks for the synthesis of diverse heterocyclic compounds .

3. Development of a Highly-efficient Erythrocyte-drug Covalent

  • Summary of Application: Red Blood Cells (RBCs) have been widely investigated as in vivo drug delivery systems due to their unique biological properties . 2-Cyclopropyl-2-hydroxyacetic acid could potentially be used in this context, although the specific details are not provided in the search results .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the search results .
  • Results: The specific results or outcomes obtained are not provided in the search results .

1. Synthesis and Characterization of pH- and Thermo-responsive Hydrogels

  • Summary of Application: This research focused on the synthesis and characterization of pH- and thermo-responsive hydrogels based on poly (2-cyclopropyl-2-oxazoline) macromonomer, sodium acrylate, and acrylamide . These hydrogels are responsive polymeric materials that undergo a phase transition in response to changes in temperature or pH .
  • Methods of Application: The hydrogels were synthesized by free radical polymerization using N, N ′-methylenebisacrylamide as a cross-linker . The polymerization was carried out in water at 5 °C and was initiated by sodium peroxodisulfate/ N, N, N ′, N ′-tetramethylethylenediamine .
  • Results: The hydrogels showed conformational transitions with variation of temperature or pH value . This property was shown macroscopically as a hydrogel volume contraction or expansion as it was determined by swelling experiments in water at different pH values and temperatures .

2. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones

  • Summary of Application: This research developed a simple general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which belong to the donor–acceptor cyclopropane family . These compounds can serve as promising building blocks for the synthesis of various bioactive compounds .
  • Methods of Application: The method is based on the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones .
  • Results: The research determined the scope and limitations of this reaction . The obtained donor–acceptor cyclopropanes are promising building blocks for the synthesis of diverse heterocyclic compounds .

3. Development of a Highly-efficient Erythrocyte-drug Covalent

  • Summary of Application: Red Blood Cells (RBCs) have been widely investigated as in vivo drug delivery systems due to their unique biological properties . 2-Cyclopropyl-2-hydroxyacetic acid could potentially be used in this context, although the specific details are not provided in the search results .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the search results .
  • Results: The specific results or outcomes obtained are not provided in the search results .

Safety And Hazards

The safety data sheet (SDS) for 2-Cyclopropyl-2-hydroxyacetic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash hands thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

2-cyclopropyl-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFYSOUPAKFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303142
Record name α-Hydroxycyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-hydroxyacetic acid

CAS RN

5617-84-5
Record name α-Hydroxycyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Hydroxycyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wang - 2019 - books.google.com
In this book, the author focuses on exploring new organocatalytic transformations under operationally simple and environmentally friendly reaction conditions. Two new types of catalytic …
Number of citations: 1 books.google.com
Y Wang, Y Wang - Development of a New Heterocycle-Forming Reaction …, 2019 - Springer
… Analogous procedure to that for 19f, using 2-cyclopropyl-2-hydroxyacetic acid in place of 2-hydroxy-3-methylbutanoic acid, and purification by column chromatography (hexane/EtOAc 5:…
Number of citations: 0 link.springer.com

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